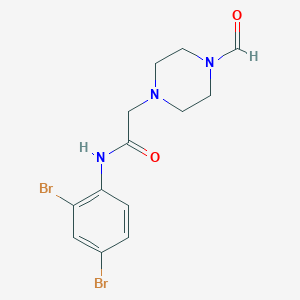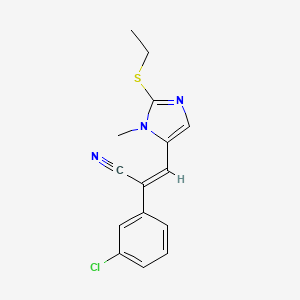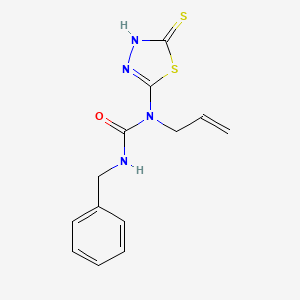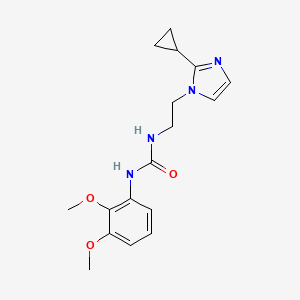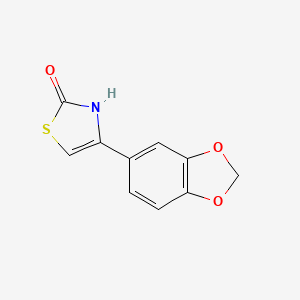
4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol, also known as benzodioxolyl thiazolone, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Molecular Aggregation Studies
Research has shown that compounds similar to 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol, like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, exhibit interesting aggregation properties in various organic solvents. These properties are crucial for understanding the behavior of these compounds in different environments, which can be applied in fields like material science and drug delivery systems (Matwijczuk et al., 2016).
Antimicrobial Activity
Thiazoles bearing pyridyl and triazolyl scaffolds, structurally related to this compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Tay et al., 2022).
Polymer Solar Cells
Studies involving similar compounds have been used in the development of high-efficiency polymer solar cells. These compounds contribute to improved solar cell performance due to their favorable electronic properties and structural features (Qin et al., 2009).
Antitumor Activity
Some derivatives of 1,3,4-thiadiazole, which is structurally related to this compound, have been found to exhibit antitumor activity. This indicates potential applications in cancer research and treatment strategies (Ye et al., 2015).
Liposome Interaction Studies
Research into compounds similar to this compound has explored their interaction with liposome systems, providing insights into their potential applications in drug delivery and membrane biology (Kluczyk et al., 2016).
Bulk Heterojunction Photovoltaics
Studies on donor-acceptor polymers incorporating similar compounds have contributed to the advancement of bulk heterojunction photovoltaics. This research is crucial for the development of more efficient solar energy harvesting technologies (Zhou et al., 2010).
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-10-11-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZADRQHQQZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
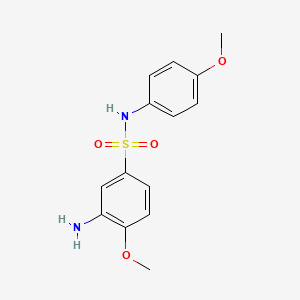
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
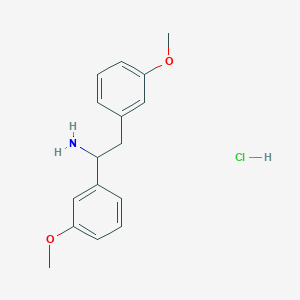
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)
